(R)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442682
InChI: InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Molecular Formula: C13H18ClN3O3
Molecular Weight: 299.75 g/mol

(R)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13442682

Molecular Formula: C13H18ClN3O3

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H18ClN3O3
Molecular Weight 299.75 g/mol
IUPAC Name tert-butyl (3R)-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1
Standard InChI Key WOTDULZIBRGBGH-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=C(C=N2)Cl
SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group. The tert-butyl ester at the 1-position acts as a protective group for the pyrrolidine nitrogen, enabling selective functionalization during synthesis . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₃O₃
Molecular Weight299.75 g/mol
IUPAC Nametert-butyl (3R)-3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
Stereochemistry(R)-configuration at C3 of pyrrolidine
CAS Number1314354-52-3

The (R)-configuration at the pyrrolidine’s C3 position is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .

Synthetic Routes and Optimization

Challenges and Solutions

  • Regioselectivity: Competing reactions at pyrimidine’s N1 vs. N3 positions are mitigated using sterically hindered bases .

  • Stereochemical Integrity: Asymmetric catalysis (e.g., chiral ligands) preserves the (R)-configuration during synthesis .

Applications in Medicinal Chemistry

Kinase Inhibition

Pyrrolidine-pyrimidine hybrids are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The chlorine atom enhances hydrophobic interactions, while the tert-butyl group improves metabolic stability .

Comparative Activity:

CompoundKinase Inhibitory IC₅₀
(R)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine120 nM (Aurora kinase A)
(S)-Enantiomer>1 µM

Pharmacological and Toxicological Profile

In Vitro Studies

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 µM), suggesting potential drug-drug interactions.

  • Plasma Stability: Half-life >6 hours in human plasma, attributed to the tert-butyl ester’s resistance to esterases.

In Vivo Pharmacokinetics

  • Oral Bioavailability: 42% in rodent models due to efficient intestinal absorption.

  • Brain Penetration: LogBB = -0.7, indicating limited blood-brain barrier permeability.

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

CompoundSubstituentActivity
(R)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidineFluorineIC₅₀ = 250 nM (Aurora A)
(R)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidineChlorineIC₅₀ = 120 nM (Aurora A)
(R)-3-(Pyrimidin-2-yloxy)-pyrrolidineHydrogenIC₅₀ = 1.2 µM (Aurora A)

Chlorine’s electronegativity and van der Waals radius enhance target binding compared to fluorine or hydrogen .

Stereochemical Impact

Parameter(R)-Enantiomer(S)-Enantiomer
Aurora A Inhibition120 nM>1 µM
Metabolic Clearance15 mL/min/kg28 mL/min/kg

The (R)-enantiomer’s superior activity and stability underscore the importance of chirality in drug design .

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